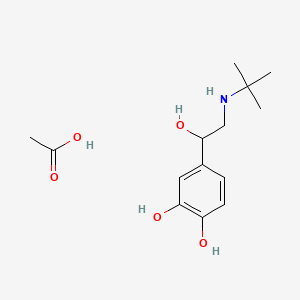

Colterol acetate

Descripción general

Descripción

El acetato de colterol es un inhibidor selectivo de los receptores beta-adrenérgicos. Es conocido por su capacidad de relajar el músculo liso traqueal, reducir las contracciones subespásticas y aumentar la contractilidad de los músculos papilares ventriculares izquierdos . Este compuesto actúa principalmente sobre los receptores beta-2 en la tráquea y los receptores beta-1 en el corazón.

Aplicaciones Científicas De Investigación

El acetato de colterol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos sobre los receptores beta-adrenérgicos y su papel en las vías de señalización celular.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones respiratorias y cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en control de calidad.

Mecanismo De Acción

El acetato de colterol ejerce sus efectos inhibiendo selectivamente los receptores beta-adrenérgicos. Se une a estos receptores, evitando la activación de las proteínas G asociadas y las vías de señalización subsiguientes. Esto lleva a la relajación del músculo liso traqueal y al aumento de la contractilidad del músculo cardíaco .

Compuestos Similares:

Colestipol: Un secuestrador de ácidos biliares que se utiliza para reducir los niveles de colesterol.

Singularidad: El acetato de colterol es único en su inhibición selectiva de los receptores beta-adrenérgicos, particularmente su fuerte acción sobre los receptores beta-2 en la tráquea y los receptores beta-1 en el corazón. Esta especificidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

Colterol acetate plays a crucial role in biochemical reactions by interacting with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes. This compound specifically targets β1 and β2 adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in cyclic AMP (cAMP) levels within the cell. This inhibition affects various downstream signaling pathways, ultimately leading to the relaxation of smooth muscles and modulation of cardiac muscle contractility .

Cellular Effects

This compound has profound effects on different cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting β2 adrenergic receptors, which reduces intracellular cAMP levels and leads to muscle relaxation. In cardiac muscle cells, this compound affects β1 adrenergic receptors, enhancing the contractility of the heart muscle. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound inhibits the activation of adenylate cyclase, an enzyme responsible for converting ATP to cAMP. This inhibition leads to a decrease in cAMP levels, which in turn reduces the activation of protein kinase A (PKA). The reduced PKA activity affects various downstream targets, including ion channels and transcription factors, ultimately leading to the observed physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that this compound maintains its efficacy in relaxing smooth muscle and modulating cardiac muscle contractility for several hours after administration. Long-term studies are needed to fully understand its stability and potential degradation products .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively relaxes tracheal smooth muscle and enhances cardiac muscle contractility without significant adverse effects. At higher doses, this compound may cause toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through enzymatic processes. The compound undergoes hydrolysis to form Colterol, which is then further metabolized by cytochrome P450 enzymes. These metabolic pathways are essential for the clearance of this compound from the body and play a significant role in determining its pharmacokinetic properties .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .

Subcellular Localization

This compound primarily localizes to the plasma membrane, where it interacts with β-adrenergic receptors. The compound’s activity is dependent on its ability to bind to these receptors and inhibit their function. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments and modulating its activity .

Métodos De Preparación

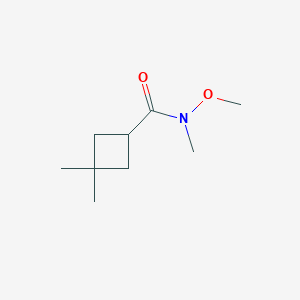

Rutas Sintéticas y Condiciones de Reacción: La síntesis del acetato de colterol implica la esterificación del colterol con ácido acético. La reacción generalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. Luego, el producto se purifica mediante recristalización o cromatografía para obtener el acetato de colterol en su forma pura.

Métodos de Producción Industrial: La producción industrial de acetato de colterol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de calidad industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de colterol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El acetato de colterol puede oxidarse para formar varios productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: La reducción del acetato de colterol puede conducir a la formación de colterol.

Sustitución: El grupo acetato en el acetato de colterol puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden utilizarse para reacciones de sustitución.

Productos Principales:

Oxidación: Varios derivados oxidados del acetato de colterol.

Reducción: Colterol.

Sustitución: Derivados sustituidos del acetato de colterol.

Comparación Con Compuestos Similares

Uniqueness: Colterol acetate is unique in its selective inhibition of beta-adrenergic receptors, particularly its strong action on beta-2 receptors in the trachea and beta-1 receptors in the heart. This specificity makes it a valuable compound for research and potential therapeutic applications.

Propiedades

IUPAC Name |

acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBIDRTCKRNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907691 | |

| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10255-14-8 | |

| Record name | Colterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUY1XO9278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)

![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)